molecular formula C10H10N2O B2712551 N-(1H-indol-4-yl)acetamide CAS No. 15040-81-0

N-(1H-indol-4-yl)acetamide

Cat. No.: B2712551
CAS No.: 15040-81-0
M. Wt: 174.203
InChI Key: KFOSTPNYFKCANZ-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1H-indol-4-yl)acetamide can be synthesized through various methods. One common method involves the reaction of indole with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1H-indol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Indole derivatives, including this compound, are studied for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    N-(1H-indol-3-yl)acetamide: Another indole derivative with slight structural differences.

    Indole-3-carbinol: Known for its anticancer properties

Uniqueness: N-(1H-indol-4-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-indol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSTPNYFKCANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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